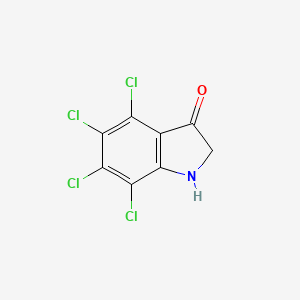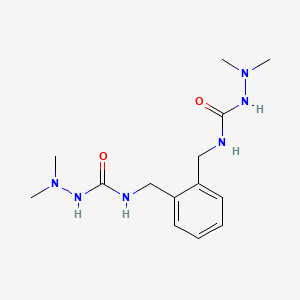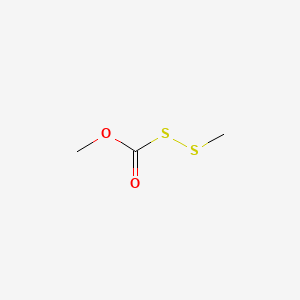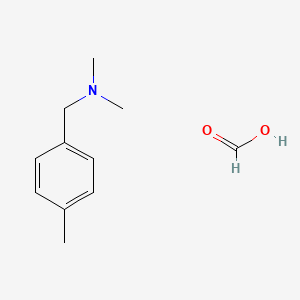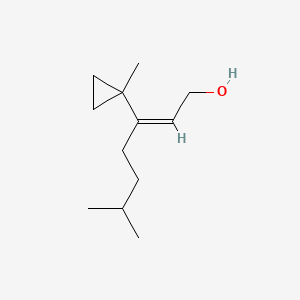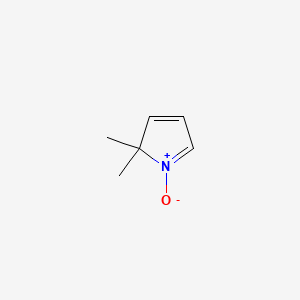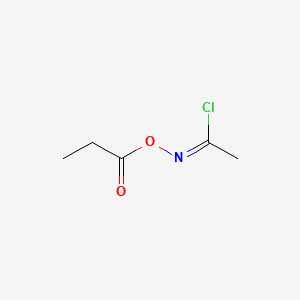
N-(1-Oxopropoxy)ethanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Oxopropoxy)ethanimidoyl chloride is an organic compound with a unique structure that includes both an ethanimidoyl chloride group and an oxopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxopropoxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with propionic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
N-(1-Oxopropoxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Condensation Reactions: It can react with amines to form imines or with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, chloroform, and tetrahydrofuran.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Major Products Formed
Carboxylic Acids: Formed through hydrolysis.
Imines and Esters: Formed through condensation reactions with amines and alcohols, respectively.
科学的研究の応用
N-(1-Oxopropoxy)ethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its use in biochemical assays.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-Oxopropoxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
N-Phenylacetimidoyl Chloride: Similar in structure but with a phenyl group instead of an oxopropoxy group.
Trifluoroacetimidoyl Chloride: Contains trifluoromethyl groups, making it more reactive in certain conditions.
Uniqueness
N-(1-Oxopropoxy)ethanimidoyl chloride is unique due to the presence of the oxopropoxy group, which imparts different reactivity and properties compared to other ethanimidoyl chlorides. This makes it valuable for specific synthetic applications where such reactivity is desired.
特性
CAS番号 |
126794-87-4 |
|---|---|
分子式 |
C5H8ClNO2 |
分子量 |
149.57 g/mol |
IUPAC名 |
[(Z)-1-chloroethylideneamino] propanoate |
InChI |
InChI=1S/C5H8ClNO2/c1-3-5(8)9-7-4(2)6/h3H2,1-2H3/b7-4- |
InChIキー |
RCDPCDAROHGKOA-DAXSKMNVSA-N |
異性体SMILES |
CCC(=O)O/N=C(/C)\Cl |
正規SMILES |
CCC(=O)ON=C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


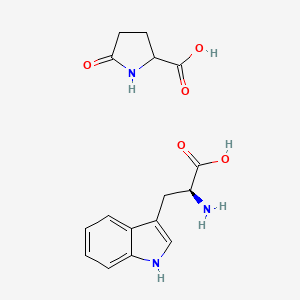

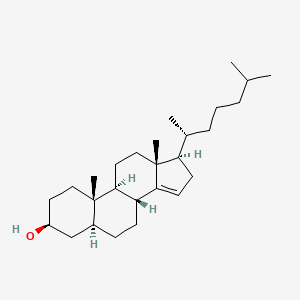

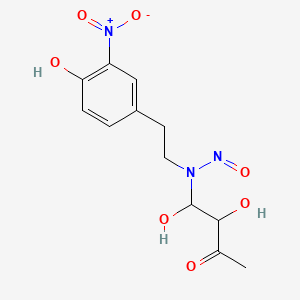


![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
